molecular formula C24H27ClN4O2 B2727962 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1286695-77-9

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B2727962
CAS RN: 1286695-77-9
M. Wt: 438.96
InChI Key: NQCBIBQNLWQWHZ-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Coordination complexes of pyrazole-acetamide derivatives, including compounds structurally related to 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide, have been synthesized and characterized. These compounds exhibit significant in vitro antioxidant activity, demonstrating potential utility in mitigating oxidative stress. This suggests their application in research focused on the development of antioxidants for therapeutic or industrial purposes (Chkirate et al., 2019).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamides, including those structurally similar to the subject compound, reveal promising applications in photonic devices. These include optical switches, modulators, and other optical energy applications, positioning these materials as candidates for future photonic technologies (Castro et al., 2017).

Crystal Packing and Interactions

The crystal structures of acetamides, closely related to 2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide, showcase complex sheet formations built from hydrogen bonds. This structural information is crucial for understanding the material's properties and for the design of new compounds with desired physical or chemical characteristics (Narayana et al., 2016).

Antibacterial Activity

Coordination complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline, including those structurally related to the compound of interest, have shown notable antibacterial activity against several bacterial strains. This suggests potential applications in developing new antibacterial agents, highlighting the compound's relevance in antimicrobial research (Chkirate et al., 2022).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-18-6-4-5-17(2)23(18)26-22(30)16-29-15-21(19-7-9-20(25)10-8-19)24(27-29)28-11-13-31-14-12-28/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCBIBQNLWQWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide

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